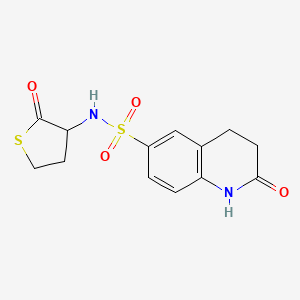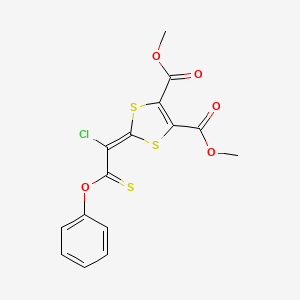![molecular formula C16H13ClN8O2 B15002648 2-amino-6-(4-chlorophenyl)-5-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15002648.png)
2-amino-6-(4-chlorophenyl)-5-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-DIAMINO-5-[2-AMINO-6-(4-CHLOROPHENYL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex heterocyclic compound. It belongs to the class of pyrimidines, which are six-membered heterocyclic organic compounds containing two nitrogen atoms at positions 1 and 3. Pyrimidines are integral components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes .
Preparation Methods
The synthesis of 2,6-DIAMINO-5-[2-AMINO-6-(4-CHLOROPHENYL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE involves multiple steps. One common synthetic route includes the reaction of 4-chloroaniline with a pyrimidine derivative under specific conditions to form the desired compound. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield amino derivatives.
Scientific Research Applications
2,6-DIAMINO-5-[2-AMINO-6-(4-CHLOROPHENYL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives, such as:
2,4-Diaminopyrimidine: Known for its antimicrobial properties.
5-Fluorouracil: Used as an anticancer agent.
Cytosine: A component of nucleic acids with various biological roles.
Properties
Molecular Formula |
C16H13ClN8O2 |
|---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
2-amino-6-(4-chlorophenyl)-5-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H13ClN8O2/c17-6-3-1-5(2-4-6)10-7(8-11(18)22-15(19)24-13(8)26)9-12(21-10)23-16(20)25-14(9)27/h1-4H,(H5,18,19,22,24,26)(H4,20,21,23,25,27) |
InChI Key |
VHLUOZWIROXBAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C3=C(N2)N=C(NC3=O)N)C4=C(N=C(NC4=O)N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 5-{[6-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methyl}-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B15002572.png)
![N-(1,3-benzodioxol-5-yl)-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B15002580.png)
![7-tert-butyl-4-(3,4-dimethoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B15002587.png)
![2-[(2,3,5,6-Tetramethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15002588.png)
![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide](/img/structure/B15002594.png)
![Methyl 6-({2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B15002599.png)
![2-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B15002607.png)
![5-[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]-8-nitroquinoline](/img/structure/B15002627.png)
![1-(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone](/img/structure/B15002654.png)

![7-(2,4-dichlorophenyl)-8-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B15002672.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15002681.png)
